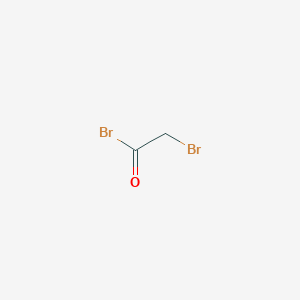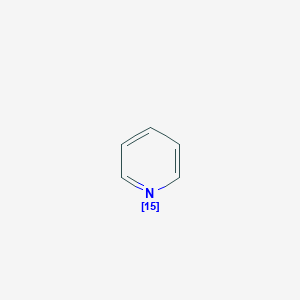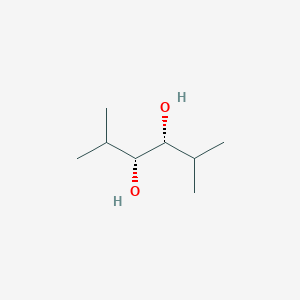
(3R,4R)-2,5-Dimethyl-3,4-hexanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-2,5-Dimethyl-3,4-hexanediol is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a chiral molecule that has two enantiomers, (3R,4R)- and (3S,4S)-2,5-dimethyl-3,4-hexanediol. In
Wirkmechanismus
The mechanism of action of ((3R,4R)-2,5-Dimethyl-3,4-hexanediol)-2,5-Dimethyl-3,4-hexanediol is not fully understood. However, it is believed that the compound acts as a chiral inducer, promoting the formation of chiral products in asymmetric synthesis reactions.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of ((3R,4R)-2,5-Dimethyl-3,4-hexanediol)-2,5-Dimethyl-3,4-hexanediol. However, studies have shown that this compound is non-toxic and has low environmental impact.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ((3R,4R)-2,5-Dimethyl-3,4-hexanediol)-2,5-Dimethyl-3,4-hexanediol is its ability to act as a chiral inducer in asymmetric synthesis reactions. This makes it a valuable tool for the development of chiral catalysts and the production of chiral compounds. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research and development of ((3R,4R)-2,5-Dimethyl-3,4-hexanediol)-2,5-Dimethyl-3,4-hexanediol. One area of focus is the development of more efficient and cost-effective synthesis methods. Another area of interest is the exploration of new applications for this compound, such as in the development of new drugs or materials. Additionally, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of ((3R,4R)-2,5-Dimethyl-3,4-hexanediol)-2,5-Dimethyl-3,4-hexanediol.
Synthesemethoden
((3R,4R)-2,5-Dimethyl-3,4-hexanediol)-2,5-Dimethyl-3,4-hexanediol can be synthesized using several methods. One of the most common methods is the reduction of 2,5-dimethyl-3,4-hexanedione using sodium borohydride or lithium aluminum hydride. Another method involves the reduction of 2,5-dimethyl-3,4-hexanedione using hydrogen gas and a catalyst such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
((3R,4R)-2,5-Dimethyl-3,4-hexanediol)-2,5-Dimethyl-3,4-hexanediol has been extensively studied for its potential applications in various fields of science. One of the most promising areas of application is in the development of chiral catalysts for asymmetric synthesis. This compound has been shown to be an effective chiral ligand for several transition metal catalysts, including ruthenium, palladium, and rhodium.
Eigenschaften
CAS-Nummer |
115889-27-5 |
|---|---|
Produktname |
(3R,4R)-2,5-Dimethyl-3,4-hexanediol |
Molekularformel |
C8H18O2 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
(3R,4R)-2,5-dimethylhexane-3,4-diol |
InChI |
InChI=1S/C8H18O2/c1-5(2)7(9)8(10)6(3)4/h5-10H,1-4H3/t7-,8-/m1/s1 |
InChI-Schlüssel |
UEGKGPFVYRPVCC-HTQZYQBOSA-N |
Isomerische SMILES |
CC(C)[C@H]([C@@H](C(C)C)O)O |
SMILES |
CC(C)C(C(C(C)C)O)O |
Kanonische SMILES |
CC(C)C(C(C(C)C)O)O |
Synonyme |
(3R,4R)-2,5-Dimethyl-3,4-hexanediol; 2,5-Dimethyl-4-hydroxy-3-hexanol; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




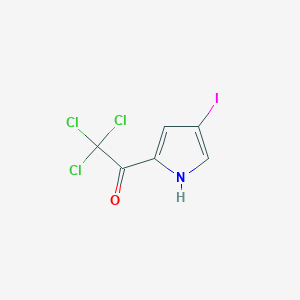
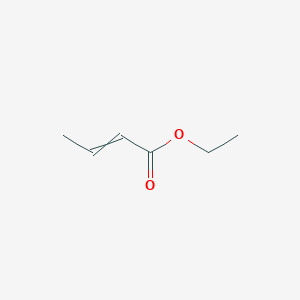

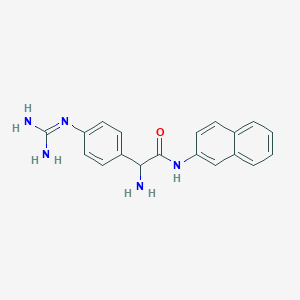
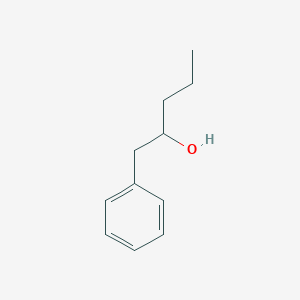
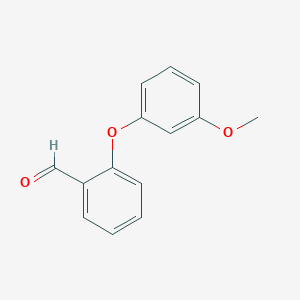
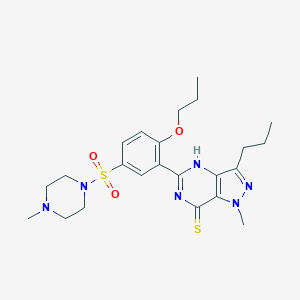
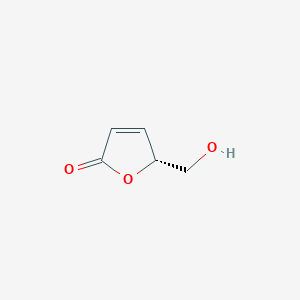
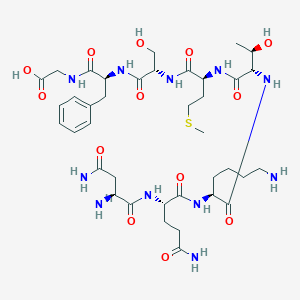
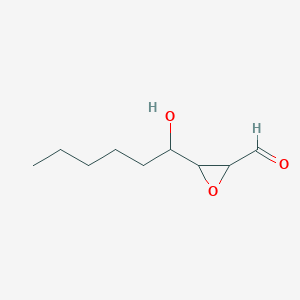
![3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride](/img/structure/B45739.png)
